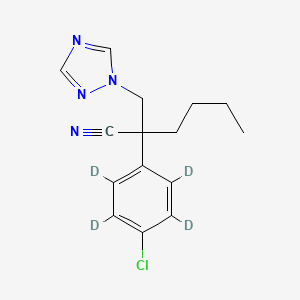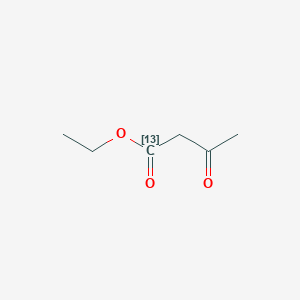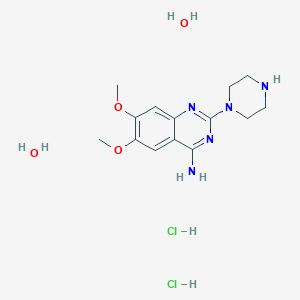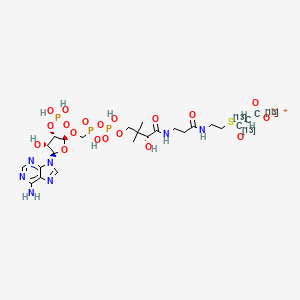
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is a stable isotope-labeled compound with the molecular formula C9H5D10N3O and a molecular weight of 191.30. It is used in various scientific research applications, including metabolic research, environmental studies, and clinical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 typically involves the use of stable isotope labeling techniques. The compound can be synthesized from N,N-diethyl-guanidine and ethyl acetoacetate through a series of chemical reactions. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
Wirkmechanismus
The mechanism of action of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as HIV-1 capsid and human cyclophilin A, which play essential roles in HIV-1 assembly and replication. The stable isotope labeling allows researchers to study the compound’s effects on metabolic pathways and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diethylamino-6-hydroxy-4-methylpyrimidine (unlabeled)
- 2-Diethylamino-6-methyl-4-pyrimidinol
- 2-Diethylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage over similar unlabeled compounds, making it highly valuable in metabolic research, environmental studies, and clinical diagnostics.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
191.30 g/mol |
IUPAC-Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)/i1D3,2D3,4D2,5D2 |
InChI-Schlüssel |
NQCPECCCWDWTJJ-IZUSZFKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=NC(=CC(=O)N1)C)C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)


![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)



